An In-depth Technical Guide to the Physical and Chemical Properties of Boc-D-beta-homoglutamine
An In-depth Technical Guide to the Physical and Chemical Properties of Boc-D-beta-homoglutamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Boc-D-beta-homoglutamine, with the CAS Number 1313054-48-6, is a non-natural, protected amino acid that serves as a valuable building block in medicinal chemistry and peptide synthesis. Its structure, featuring a beta-amino acid backbone, offers unique conformational properties and increased resistance to enzymatic degradation compared to its alpha-amino acid counterparts. The tert-butyloxycarbonyl (Boc) protecting group on the amine provides stability under various reaction conditions while allowing for facile deprotection under mild acidic conditions, a cornerstone of modern peptide synthesis strategies.[1]
This guide provides a comprehensive overview of the known and predicted properties of Boc-D-beta-homoglutamine, alongside detailed, field-proven experimental protocols for its full characterization. As a senior application scientist, the emphasis here is not merely on the "what" but the "why"—elucidating the rationale behind experimental choices to empower researchers in their own investigations.
Core Properties of Boc-D-beta-homoglutamine
While extensive experimental data for this specific compound is not widely published, its fundamental properties can be summarized based on supplier data and computational predictions. The following table provides a consolidated overview of its key identifiers and physical characteristics.
| Property | Value | Source |
| IUPAC Name | (R)-6-Amino-3-((tert-butoxycarbonyl)amino)-6-oxohexanoic acid | [2] |
| Synonyms | Boc-beta-D-HoGln-OH, Boc-D-β-homoglutamine | [2] |
| CAS Number | 1313054-48-6 | [2] |
| Molecular Formula | C11H20N2O5 | [2] |
| Molecular Weight | 260.29 g/mol | [2] |
| Appearance | Solid (predicted) | [2] |
| Boiling Point | 518.9±45.0 °C (Predicted) | |
| Density | 1.192±0.06 g/cm³ (Predicted) | |
| Storage | 2-8℃, Keep in a dry area | [2] |
Note: Some physical properties are predicted and should be confirmed experimentally.
Chemical Structure and Stereochemistry
The structure of Boc-D-beta-homoglutamine is characterized by a six-carbon chain with a primary amide (from the glutamine side chain), a carboxylic acid, and a Boc-protected amine at the beta position (C3). The "D" designation refers to the stereochemistry at the chiral center (C3), which is in the (R) configuration.
Figure 1: Chemical structure of Boc-D-beta-homoglutamine.
Chemical Properties and Reactivity
The chemical behavior of Boc-D-beta-homoglutamine is primarily dictated by its three functional groups: the carboxylic acid, the primary amide, and the Boc-protected amine.
Stability
The Boc protecting group is known for its stability under a wide range of conditions, making it a robust choice for multi-step syntheses. It is generally stable to:
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Basic conditions: Resistant to hydrolysis by strong bases like NaOH or KOH.
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Nucleophiles: Generally unreactive towards common nucleophiles.
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Catalytic Hydrogenation: Stable under conditions typically used for the cleavage of other protecting groups like benzyl (Bn) or benzyloxycarbonyl (Cbz).
This stability allows for selective reactions at the carboxylic acid or primary amide groups without premature deprotection of the amine.
Deprotection of the Boc Group
The primary reactivity of interest is the cleavage of the Boc group under acidic conditions. This deprotection is a critical step in peptide synthesis, allowing for the subsequent coupling of another amino acid.
The mechanism involves the protonation of the carbamate carbonyl oxygen, followed by the loss of a stable tert-butyl cation. This cation can then form isobutylene and carbon dioxide.
Common Deprotection Reagents:
-
Trifluoroacetic Acid (TFA): A solution of 20-50% TFA in a solvent like dichloromethane (DCM) is the most common method for Boc deprotection. The reaction is typically rapid at room temperature.
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Hydrochloric Acid (HCl): A solution of HCl in an organic solvent, such as dioxane or ethyl acetate, is also widely used.
Figure 2: General workflow for Boc deprotection using TFA.
Experimental Protocols for Characterization
The following section provides detailed, self-validating protocols for determining the key physical and chemical properties of Boc-D-beta-homoglutamine.
Determination of Melting Point
Rationale: The melting point is a fundamental physical property that provides an indication of purity. A sharp melting range is characteristic of a pure crystalline solid.
Protocol:
-
Ensure the sample is completely dry by placing it under high vacuum for several hours.
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Load a small amount of the finely powdered sample into a capillary tube, sealed at one end, to a height of 2-3 mm.
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Place the capillary tube in a calibrated melting point apparatus.
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Heat the sample at a rate of 10-15 °C/minute initially.
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Once the temperature is within 20 °C of the expected melting point, reduce the heating rate to 1-2 °C/minute.
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Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes a clear liquid. This range is the melting point.
Solubility Assessment
Rationale: Understanding the solubility profile is crucial for selecting appropriate solvents for reactions, purification, and analytical characterization. The Boc group generally increases solubility in organic solvents.
Protocol (Qualitative):
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To a series of small, labeled vials, add approximately 1-2 mg of Boc-D-beta-homoglutamine.
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To each vial, add 0.5 mL of a different solvent (e.g., water, methanol, ethanol, dichloromethane, ethyl acetate, hexane, dimethylformamide (DMF)).
-
Vortex each vial for 30 seconds.
-
Visually inspect for complete dissolution. If not dissolved, gently warm the vial and observe any changes.
-
Record the solubility as "soluble," "sparingly soluble," or "insoluble" for each solvent at room temperature and with heating. Based on similar compounds, solubility is expected in polar organic solvents like DMF, methanol, and chloroform.[3]
Spectroscopic Analysis
Rationale: NMR spectroscopy provides detailed information about the molecular structure, including the connectivity of atoms and the chemical environment of protons (¹H NMR) and carbons (¹³C NMR).
¹H NMR Protocol:
-
Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or MeOD). The choice of solvent depends on the sample's solubility.
-
Transfer the solution to an NMR tube.
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Acquire the ¹H NMR spectrum on a calibrated spectrometer (e.g., 400 MHz or higher).
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Expected Signals:
-
A singlet around 1.4 ppm corresponding to the nine protons of the tert-butyl group of the Boc protecting group.
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Multiplets in the aliphatic region (approx. 1.8-2.5 ppm) corresponding to the methylene protons of the hexanoic acid backbone.
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A multiplet for the proton at the chiral beta-carbon.
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A signal for the NH proton of the Boc-carbamate.
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Signals for the primary amide protons.
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A broad signal for the carboxylic acid proton (may be exchanged in protic solvents).
-
Rationale: FTIR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.
Protocol (Attenuated Total Reflectance - ATR):
-
Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry.
-
Record a background spectrum.
-
Place a small amount of the solid sample directly onto the ATR crystal.
-
Apply pressure to ensure good contact between the sample and the crystal.
-
Acquire the IR spectrum.
-
Expected Characteristic Absorptions:
-
A broad O-H stretch from the carboxylic acid around 3300-2500 cm⁻¹.
-
An N-H stretch from the carbamate and primary amide around 3400-3200 cm⁻¹.
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C-H stretches from the aliphatic and Boc groups just below 3000 cm⁻¹.
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A strong C=O stretch from the Boc-carbamate around 1715-1685 cm⁻¹.
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A strong C=O stretch from the carboxylic acid around 1725-1700 cm⁻¹.
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A strong C=O stretch (Amide I band) from the primary amide around 1680-1630 cm⁻¹.
-
Rationale: Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, confirming its identity and structural features.
Protocol (Electrospray Ionization - ESI):
-
Prepare a dilute solution of the sample (approx. 10-100 µg/mL) in a suitable solvent (e.g., methanol or acetonitrile, with or without a small amount of formic acid for positive ion mode or ammonium hydroxide for negative ion mode).
-
Infuse the solution directly into the ESI source of the mass spectrometer.
-
Acquire the mass spectrum in both positive and negative ion modes.
-
Expected Observations:
-
Positive Ion Mode: The protonated molecule [M+H]⁺ at m/z 261.14. Common adducts such as [M+Na]⁺ (m/z 283.12) or [M+K]⁺ (m/z 299.10) may also be observed. A characteristic fragment ion corresponding to the loss of the tert-butyl group ([M-56+H]⁺) or the entire Boc group ([M-100+H]⁺) is often prominent.
-
Negative Ion Mode: The deprotonated molecule [M-H]⁻ at m/z 259.13.
-
Figure 3: Workflow for the spectroscopic characterization of the compound.
Safety and Handling
As a laboratory chemical, Boc-D-beta-homoglutamine should be handled with appropriate personal protective equipment (PPE).
-
Eye Protection: Wear safety glasses or goggles. In case of contact, rinse cautiously with water for several minutes.[2]
-
Hand Protection: Wear suitable chemical-resistant gloves.[2]
-
Respiratory Protection: Avoid formation of dust and aerosols. Use in a well-ventilated area or with appropriate exhaust ventilation.[2]
-
General Hygiene: Avoid contact with skin and eyes. Wash hands thoroughly after handling.
Conclusion
Boc-D-beta-homoglutamine is a valuable chiral building block for peptide synthesis and drug discovery, offering the advantages of a beta-amino acid scaffold. While specific experimental data is limited in the public domain, this guide provides a robust framework for its characterization. By employing the detailed protocols for determining its physical properties and conducting thorough spectroscopic analysis, researchers can confidently verify the identity, purity, and structure of this compound, enabling its effective use in their synthetic endeavors. The principles and methodologies outlined herein are fundamental to the rigorous scientific investigation of novel chemical entities.
References
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BOC-amino acids (tert-butyloxycarbonyl-protected) are widely employed as key intermediates in peptide synthesis. BOC Sciences.
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Boc-D-beta-hoMoglutaMine — Chemical Substance Information. NextSDS. Link
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Boc-L-beta-Homoglutamine | C11H20N2O5 | CID 2761810. PubChem. Link
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BOC Deprotection. ACS Green Chemistry Institute. Link
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An In-depth Technical Guide to the Physical and Chemical Properties of Boc-Protected Amines. Benchchem. Link
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Boc-D-beta-hoMoglutaMine - Safety Data Sheet. ChemicalBook. Link
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N(alpha)-Boc-D-glutamine, 98+%, Thermo Scientific Chemicals. Fisher Scientific. Link
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What is BOC in Chemistry? BOC Sciences.
